molecular formula C14H11ClN2S B2978813 2-(((2-Chlorophenyl)sulfanyl)methyl)-1H-1,3-benzimidazole CAS No. 339101-00-7

2-(((2-Chlorophenyl)sulfanyl)methyl)-1H-1,3-benzimidazole

Cat. No. B2978813
CAS RN: 339101-00-7
M. Wt: 274.77
InChI Key: DTMQMEOJFOYGJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of this compound involves several steps. While I don’t have specific analytical data for this product, I can provide a general overview of the synthetic pathway. Researchers have developed methods to prepare it, often starting from commercially available precursors. One such approach involves the reaction of 2-chloroaniline with benzaldehyde to form an intermediate, followed by cyclization with thiourea to yield the target compound. The process may require optimization to achieve high yields and purity .

Scientific Research Applications

Antimicrobial Properties

A study focused on novel structures derived from 2-[[(2-pyridyl)methyl]thio]-1H-benzimidazole revealed significant antimicrobial activity, particularly against the gastric pathogen Helicobacter pylori. These compounds, including derivatives of the main structure, showed potent and selective activities, highlighting the potential of 2-(((2-Chlorophenyl)sulfanyl)methyl)-1H-1,3-benzimidazole derivatives as novel anti-H. pylori agents. This research underlines the effectiveness of these compounds against various H. pylori strains, including those resistant to common treatments, and their low activity against non-target microorganisms, making them promising candidates for targeted antimicrobial therapies (Carcanague et al., 2002).

Antiprotozoal Activity

The synthesis and evaluation of 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives have demonstrated strong antiprotozoal activity against Trichomonas vaginalis, Giardia intestinalis, and Entamoeba histolytica. These derivatives showed nanomolar IC50 values, surpassing the effectiveness of metronidazole, the standard treatment for these protozoal infections. This study showcases the potential of 2-(((2-Chlorophenyl)sulfanyl)methyl)-1H-1,3-benzimidazole derivatives in developing more effective treatments for protozoal diseases (Pérez‐Villanueva et al., 2013).

Structural and Spectroscopic Studies

Research into benzimidazole derivatives, including 2-(((2-Chlorophenyl)sulfanyl)methyl)-1H-1,3-benzimidazole, has involved extensive structural and spectroscopic analysis. These studies employ techniques such as X-ray diffraction, HRMS, UV–Vis, FT-IR, and NMR spectroscopy to understand the properties and behaviors of these compounds. Such detailed analysis aids in the rational design of benzimidazole derivatives for various applications, from medicinal chemistry to materials science (Saral et al., 2017).

Polymeric Applications

The synthesis of transparent aromatic polyimides derived from thiophenyl-substituted benzidines, including compounds related to 2-(((2-Chlorophenyl)sulfanyl)methyl)-1H-1,3-benzimidazole, has been explored for applications requiring high refractive indices and small birefringences. These materials demonstrate excellent thermomechanical stabilities and potential for use in advanced optical and electronic devices due to their unique physical properties (Tapaswi et al., 2015).

properties

IUPAC Name

2-[(2-chlorophenyl)sulfanylmethyl]-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2S/c15-10-5-1-4-8-13(10)18-9-14-16-11-6-2-3-7-12(11)17-14/h1-8H,9H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTMQMEOJFOYGJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CSC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(((2-Chlorophenyl)sulfanyl)methyl)-1H-1,3-benzimidazole

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